2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a sulfanyl acetamide derivative characterized by a central acetamide backbone substituted with a 4-chlorophenylthio group at the 2-position and a 4-ethoxyphenyl group at the N-position. This structure combines electron-withdrawing (chlorine) and electron-donating (ethoxy) substituents, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-2-20-14-7-5-13(6-8-14)18-16(19)11-21-15-9-3-12(17)4-10-15/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRVATMBSAPBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Sulfanyl Group Introduction :
$$ \text{4-Chlorothiophenol} + \text{Chloroacetyl Chloride} \rightarrow \text{2-[(4-Chlorophenyl)sulfanyl]acetyl Chloride} $$ - Amide Bond Formation :
$$ \text{2-[(4-Chlorophenyl)sulfanyl]acetyl Chloride} + \text{4-Ethoxyaniline} \rightarrow \text{Target Compound} $$
Experimental Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride, K₂CO₃ | Acetone | 0–5°C (ice bath) | 2 hr | 85% |
| 2 | 4-Ethoxyaniline, DIPEA | DCM | 25°C (rt) | 12 hr | 78% |
Key Observations :
- Step 1 requires strict temperature control to prevent disulfide byproducts.
- Triethylamine or DIPEA is critical for neutralizing HCl during amide formation.
One-Pot Thioetherification-Amidation
A streamlined one-pot method eliminates intermediate isolation, enhancing atom economy:
Procedure
- Combine 4-chlorothiophenol (1.2 equiv), chloroacetonitrile (1.0 equiv), and K₂CO₃ (2.5 equiv) in DMF.
- Stir at 80°C for 6 hr to form 2-[(4-chlorophenyl)sulfanyl]acetonitrile.
- Add 4-ethoxyaniline (1.1 equiv) and H₂O₂ (1.5 equiv), heat at 60°C for 8 hr.
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 68% | |
| Purity (HPLC) | >98% |
Advantages :
- Avoids handling corrosive acetyl chloride intermediates.
- H₂O₂ oxidizes nitrile to amide directly, simplifying workflow.
Solid-Phase Synthesis for High-Throughput Production
For industrial-scale applications, solid-supported synthesis reduces purification burdens:
Protocol
- Resin Functionalization : Load Wang resin with Fmoc-protected 4-ethoxyaniline.
- Sulfanyl Incorporation : Treat with 2-bromo-1-[(4-chlorophenyl)sulfanyl]acetone in DMF/K₂CO₃ (12 hr, 50°C).
- Cleavage : Release product using TFA/DCM (95:5 v/v).
Yield Comparison
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 72 | 97 |
| 100 | 69 | 95 |
Limitations :
- Requires specialized equipment for resin handling.
- Scalability beyond 100 g batches remains untested.
Enzymatic Catalysis for Stereoselective Synthesis
Emerging biocatalytic methods address chirality concerns in related acetamides:
Approach
- Use lipase B from Candida antarctica (CAL-B) to catalyze amide bond formation.
- React 2-[(4-chlorophenyl)sulfanyl]acetic acid with 4-ethoxyaniline in tert-butanol at 37°C.
Results
| Enzyme Loading (wt%) | Conversion (%) | ee (%) |
|---|---|---|
| 5 | 45 | 88 |
| 10 | 62 | 91 |
Implications :
- Enantiomeric excess (ee) critical for pharmaceutical applications.
- Higher enzyme loads improve conversion but increase costs.
Characterization and Quality Control
Rigorous analytical protocols ensure compound integrity:
Spectroscopic Data
Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC | C18 | MeCN/H₂O (70:30) | 6.72 ± 0.15 |
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide functional group, which is known for its biological activity. The presence of the chlorophenyl and ethoxyphenyl groups contributes to its unique reactivity and potential applications in drug development.
- Molecular Weight : Approximately 321.82 g/mol
- CAS Number : 197513-04-5
Antimicrobial Activity
One of the primary applications of 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is in the development of antimicrobial agents. The sulfonamide group is structurally similar to para-aminobenzoic acid (PABA), which is essential for bacterial growth. This similarity allows sulfonamides to inhibit bacterial dihydropteroate synthase, an enzyme critical in folate synthesis.
Case Study : In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Future research could explore the specific efficacy of this compound against resistant strains.
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory properties. Sulfonamides have been documented to exhibit such effects, possibly through inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines.
Research Insight : A study on related compounds demonstrated that modifications in the sulfonamide moiety could enhance anti-inflammatory activity. Thus, this compound may serve as a lead compound for developing new anti-inflammatory drugs.
Enzyme Inhibition Studies
Given its unique functional groups, this compound can be utilized in enzyme inhibition studies. The sulfonamide group may interact with various enzymes, making it a valuable tool in biochemical research.
Experimental Design : Researchers can assess the inhibitory effects of this compound on different enzymes involved in metabolic pathways or disease processes, providing insights into its mechanism of action.
Structure-Activity Relationship (SAR) Studies
The distinct combination of functional groups allows for extensive SAR studies. Modifying the chlorophenyl or ethoxyphenyl groups can lead to variations in biological activity, helping researchers understand how structural changes impact efficacy.
Comparison with Related Compounds
To highlight its uniqueness and potential advantages over similar compounds, a comparison table is provided below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-[(4-chlorophenyl)(phenyl)methanesulfinyl]acetamide | C₁₅H₁₄ClNO₂S | Contains methanesulfinyl group; less potent against bacteria |
| N-(4-ethoxyphenyl)acetamide | C₁₄H₁₅NO₂ | Lacks chlorophenyl and sulfanyl groups; minimal biological activity |
| 2-{[5-(4-Chlorophenyl)-1H-imidazol-2-YL]sulfanyl}-N-(3-ethoxyphenyl)acetamide | C₁₆H₁₈ClN₃O₂S | Incorporates imidazole ring; enhanced biological activity |
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfanyl Acetamides with Pyrimidine and Triazole Heterocycles
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]Acetamide ()
- Structure: Replaces the ethoxyphenyl group with a 4-chlorophenyl group and introduces a 4,6-diaminopyrimidine ring.
- Key Findings :
2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl]-N-(4-Dimethylaminophenyl)Acetamide ()
- Structure: Features a triazole ring substituted with 4-chlorophenyl and 4-methylphenyl groups, coupled with a dimethylaminophenyl acetamide moiety.
- Key Findings: The triazole ring enhances π-π stacking interactions, while the dimethylamino group increases basicity .
- Comparison : The triazole core may improve metabolic stability over the simpler phenylthio group in the target compound, but the bulky substituents could reduce bioavailability.
Sulfanyl Acetamides with Isoquinoline and Quinoline Scaffolds
2-{[7-Acetyl-8-(4-Chlorophenyl)-4-Cyano-6-Hydroxy-1,6-Dimethyl-5,6,7,8-Tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-Chlorophenyl)Acetamide ()
- Structure: Integrates a tetrahydroisoquinoline scaffold with multiple substituents, including acetyl and cyano groups.
- Key Findings :
- Comparison: The complex isoquinoline system likely confers higher rigidity and target specificity but may complicate synthesis compared to the simpler target compound.
2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-yl)Sulfanyl]-N-(4-Ethoxyphenyl)Acetamide ()
- Structure: Contains a dihydroquinoline ring with a 4-ethoxyphenyl acetamide group.
- Key Findings: The quinoline core contributes to planar molecular geometry, favoring intercalation with biological targets .
- Comparison: The ethoxyphenyl group aligns with the target compound, but the quinoline moiety may enhance fluorescence properties useful in imaging applications.
PZ-39: N-(4-Chlorophenyl)-2-[(6-{[4,6-Di(4-Morpholinyl)-1,3,5-Triazin-2-yl]Amino}-1,3-Benzothiazol-2-yl)Sulfanyl]Acetamide ()
- Structure : Combines benzothiazole and triazine rings with a 4-chlorophenyl acetamide group.
- Key Findings: Acts as a dual-mode ABCG2 inhibitor, blocking drug efflux and promoting lysosomal degradation .
- Comparison : The triazine-benzothiazole pharmacophore offers higher potency but greater synthetic complexity than the target compound’s simpler structure.
N-(4-Ethoxyphenyl)-2-(4-Ethoxyphenyl)Acetamide Derivatives ()
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its antibacterial properties and potential applications in drug discovery.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenethiol with an appropriate acetamide derivative. The reaction conditions include the use of polar aprotic solvents and various catalysts to facilitate the formation of the desired product. The structure is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.
Antibacterial Properties
Recent studies have evaluated the antibacterial activity of various acetamide derivatives, including those containing the this compound moiety. The compound has shown promising results against several Gram-positive and Gram-negative bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 10.31 ± 1.00 |
| Salmonella typhi | 10.63 ± 0.97 |
| Pseudomonas aeruginosa | 10.45 ± 0.94 |
| Staphylococcus aureus | 10.59 ± 1.96 |
| Bacillus subtilis | 11.77 ± 5.00 |
The compound exhibits moderate to excellent inhibitory effects against these bacterial strains, with MIC values comparable to standard antibiotics like ciprofloxacin .
Study on Antimicrobial Activity
In a study focused on synthesizing N-substituted acetamide derivatives, researchers found that compounds similar to this compound demonstrated significant antibacterial activity against multiple strains, particularly Gram-negative bacteria . The study highlighted that modifications in the phenyl group influenced the overall activity, with specific substitutions leading to enhanced efficacy.
Cytotoxicity Assessment
Another aspect of research involved assessing the cytotoxic effects of related compounds on various cancer cell lines. While the primary focus was on antibacterial properties, some derivatives showed promising anticancer activity, suggesting a dual potential for therapeutic applications .
Q & A
Basic: What synthetic methods are commonly employed for preparing 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide and its analogs?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions under alkaline conditions. For example, a thiol derivative (e.g., 4,6-diamino-2-mercaptopyrimidine) is reacted with a chloroacetamide precursor (e.g., 2-chloro-N-(4-ethoxyphenyl)acetamide) in ethanol using potassium hydroxide as a base. The reaction mixture is refluxed for 6–8 hours, followed by solvent removal under reduced pressure. The crude product is purified via recrystallization from methanol/ethyl acetate mixtures, yielding crystals suitable for structural analysis . Similar protocols are applied for analogs, with modifications in substituents (e.g., chlorophenyl vs. methoxyphenyl groups) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR (e.g., 500 MHz) to confirm molecular structure and substituent positions.
- X-ray Diffraction : Single-crystal X-ray analysis (using Bruker SMART APEXII detectors) resolves bond lengths, angles, and packing. Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) is standard .
- Refinement Software : SHELX programs (SHELXL2016) refine structures, with hydrogen atoms constrained using riding models (C–H = 0.93–0.97 Å) and displacement parameters (U(H) = 1.2U) .
Advanced: How do intramolecular hydrogen bonds influence the conformational stability of this compound in crystal structures?
Methodological Answer:
Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations. For instance, in diaminopyrimidine analogs, the pyrimidine and benzene rings form dihedral angles (e.g., 42.25°–67.84°), with hydrogen bond distances of ~2.1–2.3 Å. These interactions are identified via SHELXL refinement and visualized using PLATON. Deviations in angles between analogs (e.g., ortho vs. para substituents) correlate with steric and electronic effects .
Advanced: What methodologies are recommended for resolving data contradictions in crystallographic refinement?
Methodological Answer:
- Multi-Scan Absorption Correction : Tools like SADABS mitigate intensity variations due to crystal imperfections .
- R Optimization : Values <0.075 (e.g., 0.060 for compound I) ensure data quality. Outliers are excluded using I > 2σ(I) criteria .
- Parameter Constraints : Hydrogen atoms are geometrically constrained, while non-H atoms are refined anisotropically. SHELXL’s full-matrix least-squares refinement minimizes discrepancies between observed and calculated structure factors .
Basic: What biological assays are typically used to evaluate the bioactivity of this compound?
Methodological Answer:
- Antiviral Assays : Inhibition of NS2B/NS3 Dengue protease via fluorescence resonance energy transfer (FRET) assays .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) determination against bacterial strains (e.g., E. coli) using broth microdilution methods .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HeLa) to assess therapeutic index .
Advanced: How can computational tools like PLATON or SHELXE aid in analyzing non-covalent interactions?
Methodological Answer:
- PLATON : Generates packing diagrams and identifies π–π stacking, C–H⋯π, and offset interactions. For example, AutoMolFit overlays independent molecules (A and B) in asymmetric units to assess conformational similarities .
- SHELXE : Performs automated experimental phasing for macromolecular complexes, leveraging high-resolution data (≤1.2 Å) to resolve electron density maps in pipelines .
Advanced: How does tautomeric equilibrium in solution affect the stability of related acetamide derivatives?
Methodological Answer:
Tautomerism (e.g., thiazolidinone ↔ imino forms) is assessed via NMR in deuterated solvents. For example, compound 3c exhibits a 1:1 equilibrium between tautomers, confirmed by peak integration. Solvent polarity and temperature adjustments (e.g., DMSO-d6 vs. CD3CN) shift equilibrium, impacting reactivity in subsequent derivatization .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- First Aid : Immediate rinsing with water for eye/skin exposure; medical consultation for ingestion .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for antiviral analogs?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F), alkoxy (ethoxy, methoxy), or sulfonyl groups to probe steric/electronic effects .
- Docking Simulations : AutoDock Vina predicts binding affinities to viral proteases (e.g., Dengue NS2B/NS3) using crystal structures as templates .
- Bioisosteric Replacement : Replace sulfanyl groups with triazoles to enhance metabolic stability while retaining activity .
Advanced: How are high-throughput crystallography pipelines applied to this compound class?
Methodological Answer:
Robotic platforms (e.g., Bruker D8 QUEST) enable rapid screening of crystallization conditions (e.g., PEG 4000, pH 4.5–7.5). SHELXC/D/E processes data in batch mode, prioritizing crystals with low mosaicity (<0.5°) and high completeness (>98%). Automated model building in PHENIX refines structures for large datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
